Bz-Arg-PNA.HCl

描述

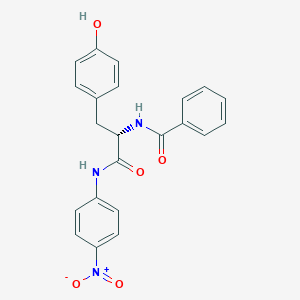

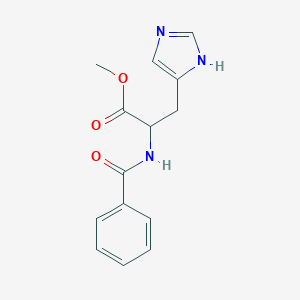

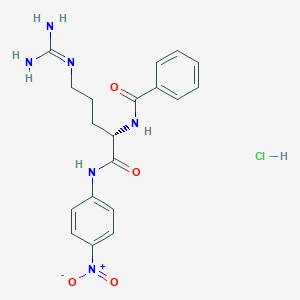

(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride, also known as (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride, is a useful research compound. Its molecular formula is C19H23ClN6O4 and its molecular weight is 434.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 蛋白酶活性测定酶底物 Bz-Arg-PNA.HCl 常用作蛋白酶活性测定中的底物。它被胰蛋白酶特异性切割,胰蛋白酶是一种分解蛋白质的酶,使其成为研究胰蛋白酶活性的宝贵工具。 此外,它还可以被其他蛋白酶切割,例如木瓜蛋白酶、精胺酶和纤溶酶,从而可以进行更广泛的酶活性研究 .

组织蛋白酶研究

该化合物用作组织蛋白酶 H、B 和 D 的底物,组织蛋白酶 H、B 和 D 是参与蛋白质降解的溶酶体蛋白酶。 它用于研究这些组织蛋白酶的酶活性,这些组织蛋白酶在各种生物过程中起着至关重要的作用,包括细胞凋亡、抗原呈递和组织重塑 .

高分子量脑天冬氨酰肽酶研究

研究人员使用 this compound 来研究高分子量脑天冬氨酰肽酶的活性,这种酶与淀粉样前体蛋白 (APP) 的加工有关。 这在阿尔茨海默病研究中特别重要 .

凝血酶生成测定

在凝血研究领域,this compound 用于凝血酶生成测定。 这些测定对于了解凝血酶生成过程和评估抗凝药物的功效至关重要 .

分子印迹纳米颗粒合成

该化合物用于合成分子印迹纳米颗粒 (nano MIPs)。 这些纳米颗粒旨在具有与目标分子形状和官能团匹配的特定腔体,例如 this compound,从而实现选择性结合和检测应用 .

UV-Vis 光谱中的显色底物

this compound 由于其在酶切后释放对硝基苯胺的能力,充当显色底物。 该特性在 UV-Vis 光谱中被利用,以根据比色变化来检测和量化酶活性 .

作用机制

Target of Action

Bz-Arg-PNA.HCl, also known as N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE, primarily targets trypsin-like proteases . These proteases play a crucial role in various biological processes, including digestion and regulation of cellular functions. Additionally, this compound is also cleaved by papain, acrosin, and plasmin .

Mode of Action

This compound acts as a substrate for its target enzymes . It binds to the active site of these enzymes, where it undergoes cleavage. This interaction results in the release of a p-nitroaniline moiety, which can be detected due to its yellow color .

Biochemical Pathways

The cleavage of this compound by its target enzymes is part of the broader proteolytic pathways in the body. These pathways are involved in numerous physiological processes, including protein digestion, activation of enzymes and hormones, and regulation of cellular functions .

Result of Action

The cleavage of this compound by its target enzymes results in the release of a p-nitroaniline moiety . This can be used to measure the activity of these enzymes, making this compound a valuable tool in biochemical research .

属性

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKFPFLXFNAON-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176038 | |

| Record name | (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21653-40-7 | |

| Record name | Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21653-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021653407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-(amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。